molecular formula C22H18BrN3O B10979857 2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-bromophenyl)acetamide

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-bromophenyl)acetamide

Cat. No.: B10979857
M. Wt: 420.3 g/mol
InChI Key: MCZSVIZLNQHNID-UHFFFAOYSA-N
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Description

2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring system, which is fused with a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-bromophenyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring system. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Benzylation: The benzodiazole intermediate is then subjected to benzylation using benzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Acetamide Formation: The benzylated benzodiazole is reacted with 3-bromophenylacetyl chloride in the presence of a base like triethylamine to form the final product, 2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-bromophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its benzodiazole core, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving benzodiazole derivatives.

    Material Science: The compound’s unique structure may find applications in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-bromophenyl)acetamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring system is known to engage in π-π stacking interactions and hydrogen bonding, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-phenylacetamide: Lacks the bromine atom on the phenyl ring, which may affect its reactivity and biological activity.

    2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(4-bromophenyl)acetamide: The bromine atom is positioned differently, potentially altering its chemical and biological properties.

    2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-chlorophenyl)acetamide: Substitution with chlorine instead of bromine, which may influence its reactivity and interactions.

Uniqueness

2-(2-Benzyl-1H-13-benzodiazol-1-yl)-N-(3-bromophenyl)acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly impact its chemical reactivity and potential biological activities. This unique structure may confer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C22H18BrN3O

Molecular Weight

420.3 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C22H18BrN3O/c23-17-9-6-10-18(14-17)24-22(27)15-26-20-12-5-4-11-19(20)25-21(26)13-16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,24,27)

InChI Key

MCZSVIZLNQHNID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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